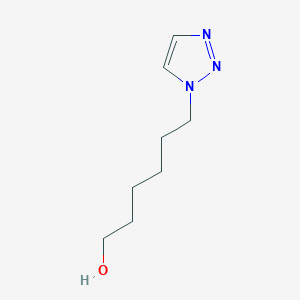

6-(1,2,3-Triazol-1-yl)-1-hexanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

6-(triazol-1-yl)hexan-1-ol |

InChI |

InChI=1S/C8H15N3O/c12-8-4-2-1-3-6-11-7-5-9-10-11/h5,7,12H,1-4,6,8H2 |

InChI Key |

MKLKVRBLQFXYPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=N1)CCCCCCO |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 6 1,2,3 Triazol 1 Yl 1 Hexanol

Reactivity Profile of the Primary Alcohol Functionality

The terminal primary alcohol on the hexyl chain is a key site for chemical modification. Its reactions—including oxidation, reduction, esterification, etherification, and nucleophilic substitution—are fundamental to its utility as a synthetic intermediate.

Selective Oxidations and Reductions of the Hydroxyl Group

The primary alcohol of 6-(1,2,3-triazol-1-yl)-1-hexanol can be selectively oxidized to either the corresponding aldehyde, 6-(1,2,3-triazol-1-yl)-1-hexanal, or the carboxylic acid, 6-(1,2,3-triazol-1-yl)-1-hexanoic acid, depending on the chosen reagents and reaction conditions. The 1,2,3-triazole ring is generally stable under many standard oxidative conditions.

Mild oxidizing agents are required for the selective conversion to the aldehyde. Common methods include the use of pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine), or Dess-Martin periodinane (DMP). For the oxidation to the carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or a two-step procedure involving a mild oxidation to the aldehyde followed by further oxidation with sodium chlorite (B76162) (NaClO₂) are typically employed.

While the molecule itself is an alcohol, the corresponding carbonyl compounds can be reduced to re-form the hydroxyl group. The reduction of the aldehyde back to the primary alcohol can be achieved with high selectivity using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. nih.gov The reduction of the carboxylic acid requires a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄).

Table 1: Representative Oxidation Reactions of Primary Alcohols

| Transformation | Reagent(s) | Product | Typical Conditions |

|---|---|---|---|

| Alcohol to Aldehyde | Pyridinium chlorochromate (PCC) | Aldehyde | Dichloromethane (DCM), Room Temp |

| Alcohol to Aldehyde | Dess-Martin Periodinane (DMP) | Aldehyde | Dichloromethane (DCM), Room Temp |

| Alcohol to Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Acetone, 0°C to Room Temp |

Esterification and Etherification for Diverse Linkages

The hydroxyl group readily undergoes esterification and etherification, allowing for the creation of new linkages for various applications, such as in the synthesis of polymers or bioactive molecules.

Esterification involves reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride), typically in the presence of an acid catalyst. For instance, the esterification of n-hexanol with acetic acid can be catalyzed by an ion-exchange resin to produce n-hexyl acetate. researchgate.net A similar strategy can be applied to this compound. Microwave-assisted esterification has also been shown to be an effective method for producing long-chain fatty acid esters from alcohols like 2-ethyl hexanol. usu.ac.id

Etherification can be accomplished through various methods, most commonly the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, acid-catalyzed dehydration of the alcohol can lead to the formation of a symmetric ether, though this is more common for simpler alcohols. researchgate.net Studies on similar triazole-containing benzoic acids have shown that etherification can proceed under acidic conditions, though care must be taken as hydrolysis of other functional groups can occur simultaneously. zetarepo.com

Table 2: Examples of Esterification and Etherification Reactions

| Reaction Type | Reactants | Catalyst/Base | Product Type |

|---|---|---|---|

| Esterification | Alcohol + Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄, Resin) | Ester |

| Esterification | Alcohol + Acyl Chloride | Base (e.g., Pyridine) | Ester |

| Etherification | Alcohol + Alkyl Halide | Strong Base (e.g., NaH) | Ether |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group is a poor leaving group for direct nucleophilic substitution (S_N2) reactions. Therefore, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. This two-step sequence allows for the introduction of a wide range of nucleophiles at the C6 position.

First, the alcohol is treated with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate or mesylate ester. These are excellent leaving groups. Subsequently, the activated substrate can be reacted with various nucleophiles (e.g., azides, cyanides, halides, thiols) to yield the substituted product. For example, displacement of a tosylate with sodium azide (B81097) is a common method for introducing an azide group.

Reactivity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring, often formed via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, is known for its high stability. rsc.orgnih.gov However, it is not inert and can participate in specific chemical transformations, including reactions at its nitrogen and carbon atoms.

N-Alkylation and Quaternization Processes

The nitrogen atoms of the 1,2,3-triazole ring can be alkylated. Direct alkylation of N1-substituted 1,2,3-triazoles, such as the title compound, typically occurs at the N3 position, leading to the formation of a triazolium salt. This process is also known as quaternization.

However, the alkylation of NH-1,2,3-triazoles presents a challenge in regioselectivity due to the presence of N1 and N2 tautomers. acs.org Significant research has focused on directing the alkylation to the N2 position. acs.orgnih.gov Methods have been developed that use bromo-substituted triazoles to direct N2 alkylation with alkyl halides in the presence of a base like potassium carbonate. acs.orgorganic-chemistry.org While these methods apply to NH-triazoles, the principles of nitrogen reactivity are relevant. For an N1-substituted triazole like this compound, reaction with an alkylating agent (e.g., methyl iodide or benzyl (B1604629) bromide) would be expected to yield the corresponding 1,3-disubstituted-1,2,3-triazolium salt.

Table 3: General Conditions for N-Alkylation of 1,2,3-Triazoles

| Substrate Type | Alkylating Agent | Conditions | Product | Ref |

|---|---|---|---|---|

| 4-Bromo-NH-1,2,3-triazole | Alkyl Halide | K₂CO₃, DMF | N2-alkylated triazole | organic-chemistry.org |

| NH-1,2,3-triazole | Vinyl Ether | Gold Catalyst | N2-alkylated triazole | nih.gov |

| N1-Substituted 1,2,3-triazole | Alkyl Halide | Heat/Solvent | 1,3-Disubstituted triazolium salt | General |

Directed C-H Functionalization on the Triazole Moiety

Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds, and the 1,2,3-triazole ring is a viable substrate for such transformations. rsc.org The C5-H of 1,4-disubstituted triazoles is the most common site for this reaction.

Palladium and copper catalysts are frequently used to mediate these reactions. rsc.org For example, palladium-catalyzed direct arylation can introduce an aryl group at the C5 position of the triazole ring. organic-chemistry.org Similarly, copper-catalyzed methods have been developed for C-H amination. rsc.org The specific conditions, including the choice of catalyst, ligand, oxidant, and solvent, are crucial for achieving high yield and selectivity. This reactivity allows for the late-stage modification of the triazole core, providing access to complex, highly substituted heterocyclic structures. nih.govacs.org

Table 4: Catalytic Systems for C-H Functionalization of 1,2,3-Triazoles

| Reaction Type | Catalyst System | Position | Product Type | Ref |

|---|---|---|---|---|

| Arylation | Palladium(0) | C5 | 5-Aryl-1,2,3-triazole | organic-chemistry.org |

| Alkenylation/Arylation | Palladium | C5 | 5-Alkenyl/Aryl-1,2,3-triazole | rsc.org |

| Amination | Copper | C4 | 4-Amino-1,2,3-triazole (on N-oxides) | rsc.org |

Exploiting the Triazole as a Ligand in Transition Metal Complexes

The 1,2,3-triazole ring is an excellent ligand for coordinating with transition metals, a property that is fundamental to its application in catalysis, materials science, and medicinal chemistry. The nitrogen atoms of the triazole ring can act as neutral donor sites, forming stable complexes with a variety of metals. This coordination ability can lead to the formation of diverse molecular architectures, from simple mononuclear complexes to intricate coordination polymers.

While the specific compound this compound has not been extensively documented as a ligand in publicly available research, the broader class of 1,2,3-triazole derivatives has been widely studied. For instance, various 1,2,3-triazole-containing ligands have been successfully used to form complexes with transition metals such as nickel(II), cobalt(II), copper(II), palladium(II), gold(III), and rhodium(III). nih.govuobaghdad.edu.iq The coordination of these metals to the triazole moiety has been shown to enhance or modulate the biological activity of the resulting complexes. nih.gov

In a general context, the nitrogen atoms at positions 2 and 3 of the 1,2,3-triazole ring are the primary sites for metal coordination. The specific coordination mode can be influenced by the steric and electronic properties of the substituents on the triazole ring and the nature of the metal ion. For example, ligands containing a 1,2,3-triazolyl-pyridine moiety have been shown to coordinate with palladium(II), creating effective catalysts for cross-coupling reactions. rsc.org Similarly, dinucleating bisphosphine ligands appended with triazoles form complexes with Group 11 metals. arkat-usa.org

The presence of the hydroxyl group in this compound offers the potential for this molecule to act as a bidentate ligand, coordinating to a metal center through both a nitrogen atom of the triazole ring and the oxygen atom of the alcohol. This chelation could lead to the formation of stable, cyclic metal complexes. However, specific studies detailing the synthesis and characterization of such transition metal complexes with this compound are not prominently featured in the scientific literature.

Table 1: Examples of Transition Metal Complexes with 1,2,3-Triazole Derivatives

| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference |

| Ni(II), Co(II) | 1,2,3-triazole and thiocyanate | Not specified | nih.gov |

| Rh(III), Pt(IV), Au(III) | Pyridine-bis(1,2,3-triazole) | Octahedral (Rh, Pt), Square Planar (Au) | uobaghdad.edu.iq |

| Pd(II) | Bis(1,2,3-triazolyl-pyridine) | Bridged bidentate | rsc.org |

| Cu(I), Ag(I), Au(I) | Dinucleating triazole-phosphine | Various | arkat-usa.org |

This table presents generalized data for 1,2,3-triazole derivatives, as specific data for this compound is not available.

Cascade and Multi-Component Reactions Incorporating this compound Motifs

Cascade and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are characterized by their high atom economy and operational simplicity. The 1,2,3-triazole moiety itself is often synthesized via a highly reliable click chemistry reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be integrated into MCRs.

There is a significant body of research on the use of MCRs to generate libraries of molecules containing the 1,2,3-triazole core. nih.govmdpi.comrug.nl For example, a one-pot, six-component reaction has been developed to synthesize 1,5-disubstituted tetrazol-1,2,3-triazole hybrids, which involves a cascade of Ugi-azide, bimolecular nucleophilic substitution, and CuAAC reactions. mdpi.com Another example is the silver-catalyzed cascade cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes to produce fused pentacyclic triazoles. mdpi.com

Despite the prevalence of such reactions, the incorporation of the specific molecule this compound as a building block in cascade or multi-component reactions is not well-documented. In principle, the terminal hydroxyl group of this compound could be used as a reactive handle in MCRs. For instance, it could be oxidized to an aldehyde to participate in reactions like the Ugi or Passerini reaction, or it could act as a nucleophile.

A study on the combination of the Biginelli multicomponent reaction and click chemistry has led to the synthesis of 6-(1,2,3-triazol-1-yl)-dihydropyrimidones. nih.gov This demonstrates the feasibility of integrating triazole formation with other MCRs to build complex heterocyclic systems. However, this research does not utilize the this compound motif.

Table 2: Examples of Cascade and Multi-Component Reactions Involving 1,2,3-Triazoles

| Reaction Type | Key Steps | Resulting Scaffold | Reference |

| Six-Component Reaction | Ugi-azide, SN2, CuAAC | Tetrazole-1,2,3-triazole hybrids | mdpi.com |

| Cascade Cyclization | Condensation, Amination | Fused pentacyclic triazoles | mdpi.com |

| MCR-Click Chemistry | Biginelli reaction, Azidation, CuAAC | 6-(1,2,3-triazol-1-yl)-dihydropyrimidones | nih.gov |

This table provides examples of complex reactions that produce 1,2,3-triazole-containing molecules, illustrating the general synthetic strategies that could potentially be applied to derivatives of this compound.

Derivatization and Molecular Functionalization Strategies for 6 1,2,3 Triazol 1 Yl 1 Hexanol

Selective Modification of the Hexanol Chain

The aliphatic hexanol portion of the molecule provides a flexible spacer and a primary alcohol functional group, which is a versatile handle for a variety of chemical transformations.

The terminal hydroxyl group of the hexanol chain is a primary site for chemical conjugation. Standard reactions for alcohols can be employed to attach a wide range of molecules.

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form esters. This is a common strategy for linking bioactive molecules or introducing reporter groups.

Etherification: Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide, can be used to form ethers, providing a stable linkage to other molecular fragments.

Carbamate (B1207046) Formation: Reaction with isocyanates leads to the formation of carbamate linkages, which are often used in the development of prodrugs or for linking molecules to polymer backbones.

An analogous compound, 6-mercapto-1-hexanol, demonstrates the utility of a terminal functional group on a hexyl chain for conjugation. In one study, the hydroxyl group of 6-mercapto-1-hexanol, after its thiol end was anchored to gold nanoparticles, was used to conjugate protoporphyrin IX and folic acid, facilitating targeted photochemical internalization in cancer cells. nih.gov This highlights the accessibility and reactivity of the terminal group on a C6 chain for attaching complex biomolecules.

Table 1: Examples of Conjugation Reactions at the Terminal Hydroxyl Group

| Reaction Type | Reagent | Linkage Formed | Potential Application |

|---|---|---|---|

| Esterification | Carboxylic Acid (e.g., Folic Acid) | Ester (-O-CO-) | Targeted drug delivery |

| Etherification | Alkyl Halide (e.g., Benzyl (B1604629) Bromide) | Ether (-O-) | Modification of physical properties |

| Carbamate Formation | Isocyanate | Carbamate (-O-CO-NH-) | Polymer attachment, prodrugs |

The hexanol chain can be extended or branched to modulate the molecule's physical properties, such as solubility, spacing, and steric hindrance.

Chain Elongation: A common synthetic route involves converting the terminal hydroxyl group into a good leaving group (e.g., a tosylate or halide). Subsequent nucleophilic substitution with cyanide, followed by reduction, can extend the chain by one carbon. This process can be repeated to achieve desired lengths.

Branched Derivatives: Introduction of branching can be achieved by reacting the aldehyde, obtained from the oxidation of the primary alcohol, with Grignard or organolithium reagents. This creates a secondary alcohol and a new carbon-carbon bond, introducing a branch point.

These modifications are fundamental in organic synthesis and allow for the precise tuning of the spacer length and architecture for applications in areas like surface chemistry and drug design.

Functionalization at the Triazole Ring Positions (e.g., C-5 functionalization)

While the 1,2,3-triazole ring is known for its stability, it is not inert. The C-5 position, the only unsubstituted carbon on the ring in this molecule, is a prime target for functionalization. Metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. nih.gov

Research has shown that palladium and copper catalysts can effectively mediate the C-H functionalization of 1,2,3-triazoles. nih.gov Specifically, the arylation of N-aryl 1,2,3-triazoles at the C-5 position can be achieved in moderate to good yields. nih.gov This strategy can be applied to 6-(1,2,3-triazol-1-yl)-1-hexanol, where the hexanol chain is at the N-1 position. The direct coupling of various aryl groups to the C-5 carbon creates complex, three-dimensional structures with altered electronic and steric properties. nih.gov

Table 2: Catalytic Systems for C-5 Arylation of 1,2,3-Triazoles

| Catalyst System | Coupling Partner | Key Feature | Reference |

|---|---|---|---|

| Palladium (Pd) Catalysts | Aryl Halides / Boronic Acids | Enables C-C bond formation under controlled conditions. | nih.gov |

| Copper (Cu) Catalysts | Aryl Halides / Sulfinic Acid Salts | Offers an alternative, often more economical, route for arylation. | nih.gov |

This C-5 functionalization transforms the triazole from a simple linker into an active component of the molecular design, capable of participating in further reactions or specific interactions.

Integration into Larger Molecular Architectures

The bifunctional nature of this compound makes it an excellent candidate for incorporation into polymers and for the surface modification of nanomaterials.

The presence of the hydroxyl group allows this molecule to act as an initiator for various types of polymerization.

Ring-Opening Polymerization (ROP): The alcohol can initiate the ROP of cyclic esters (e.g., lactide, caprolactone) or cyclic ethers (e.g., ethylene (B1197577) oxide), resulting in polymers like polyesters and polyethers with the triazole moiety at one end of the chain. This is a common method for producing well-defined, functional polymers.

Furthermore, the molecule can be converted into a monomer for step-growth polymerizations. For instance, the terminal alcohol can be transformed into an azide (B81097) or an alkyne. The resulting bifunctional monomer can then participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" polymerization with a suitable co-monomer, leading to the formation of high-molecular-weight polytriazoles. mdpi.comrsc.org These polymers are of interest for their unique properties, including high thermal stability and potential as functional materials. mdpi.comrsc.org

The structure of this compound is well-suited for modifying the surfaces of nanomaterials, a crucial step in preparing them for biological or catalytic applications. rsc.org

Self-Assembled Monolayers (SAMs): While the molecule itself does not possess a thiol group for direct strong bonding to gold, the terminal hydroxyl group can be readily converted to a thiol. The resulting 6-(1,2,3-triazol-1-yl)-1-hexane-thiol can form dense self-assembled monolayers on gold surfaces. The triazole ring and the terminal hydroxyl group (before conversion) provide functionality to the surface, while the hexyl chain acts as a flexible spacer. nih.govmdpi.com

Coordination to Surfaces: The nitrogen atoms of the triazole ring can act as ligands, coordinating to the surface of various metal or metal oxide nanoparticles. researchgate.net This provides an alternative anchoring strategy.

The functionalization of nanoparticles with such molecules improves their stability in various media and allows for the attachment of other molecules, such as drugs, targeting ligands, or sensors, to the nanoparticle surface. mdpi.com

Advanced Applications and Research Domains of 6 1,2,3 Triazol 1 Yl 1 Hexanol Analogs

Supramolecular Chemistry and Self-Assembled Systems

The field of supramolecular chemistry, which focuses on non-covalent interactions, has significantly benefited from the incorporation of triazole-alcohol structures. The ability of the 1,2,3-triazole moiety to participate in hydrogen bonding, dipole-dipole interactions, and π-π stacking, combined with the hydrogen-bonding capability of the terminal alcohol group, allows for the design of molecules that can self-assemble into highly ordered structures. nih.govnih.gov

Design and Synthesis of Low Molecular Weight Organogelators (LMWOGs)

Analogs of 6-(1,2,3-triazol-1-yl)-1-hexanol are prime candidates for the design of low molecular weight organogelators (LMWOGs), which are small molecules that can immobilize organic solvents at low concentrations. mdpi.com The self-assembly process is driven by a combination of intermolecular forces, leading to the formation of three-dimensional fibrillar networks that entrap the solvent molecules. nih.gov

The synthesis of these gelators often involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective formation of the 1,2,3-triazole ring. nih.govmdpi.com By varying the substituents on the triazole ring or modifying the alkyl chain length, researchers can fine-tune the gelation properties, including the minimum gelation concentration (MGC) and the range of solvents that can be gelled. For instance, introducing aromatic or long-chain alkyl groups can enhance π-π stacking and van der Waals interactions, respectively, leading to more stable gel networks. rsc.org

Carbohydrate-based triazole derivatives have shown particular promise as LMWOGs. nih.gov In one study, a series of C-6 triazole-linked N-acetylglucosamine derivatives were synthesized, with several demonstrating excellent selective gelation of organic solvents, diesel, petrol, and crude oils in water. acs.org This highlights the potential for these types of compounds in applications such as oil spill remediation. acs.org

Table 1: Examples of Triazole-Based Low Molecular Weight Organogelators and Their Properties

| Gelator Type | Key Structural Features | Solvents Gelled | Potential Applications |

|---|---|---|---|

| Disaccharide Triazoles | Per-O-acetyl lactosyl and maltosyl triazole derivatives | Various organic solvents, aqueous mixtures | Drug delivery, advanced soft materials |

| Glucosamine Triazoles | C-6 triazole-linked N-acetylglucosamine | Organic solvents, diesel, petrol, crude oil | Oil spill remediation, dye removal |

| l-Valine Derived Triazoles | l-Valine functionalized with a triazole fragment | Solvents of varying polarity | Catalysis, autocatalytic synthesis |

Molecular Recognition and Host-Guest Chemistry Based on Triazole-Alcohol Scaffolds

The 1,2,3-triazole ring, with its polarized C-H bonds and nitrogen lone pairs, is an excellent motif for molecular recognition. nih.govacs.org Analogs of this compound can act as hosts in host-guest systems, selectively binding to specific guest molecules through a combination of non-covalent interactions. The terminal alcohol group can further enhance binding affinity and selectivity through hydrogen bonding.

Bile acid derivatives incorporating 1,2,3-triazole rings have been synthesized and studied for their potential as molecular receptors. nih.gov These quasi-podands, featuring a steroid backbone, exhibit a spatial arrangement that facilitates the formation of stable host-guest complexes. nih.govacs.org Theoretical calculations have shown that π-π stacking interactions between two triazole rings can occur, contributing to the stability of the host structure. nih.govacs.org The design of such molecules opens up possibilities for applications in drug delivery and the development of artificial receptors. nih.gov

Anion Complexation and Ion-Pair Recognition in Supramolecular Frameworks

The electron-deficient nature of the 1,2,3-triazole ring makes it a powerful tool for anion recognition. The polarized C-H bonds on the triazole ring can act as hydrogen bond donors, forming strong interactions with anions. This property has been exploited in the design of receptors for various anions, including halides and oxoanions.

Researchers have developed heteroditopic receptors containing a triazole moiety capable of recognizing both cations and anions simultaneously. nih.gov In one such example, a calix sioc-journal.cndiquinone receptor with a triazole group was shown to cooperatively bind halide/monovalent-cation combinations. nih.gov The triazole motif plays a dual role, coordinating to the cation through its nitrogen atoms and binding the anion via C-H hydrogen bonding. nih.gov This dual recognition capability is crucial for the development of systems that can transport salts across membranes or sense ion pairs.

Furthermore, the introduction of triazole moieties into π-electronic systems, such as dipyrrolyldiketone (B14134854) boron complexes, has been shown to result in effective anion-binding and the formation of ion-pairing assemblies. nih.gov The structure of these assemblies in the solid state can be modulated by the nature of the substituents on the triazole and the counter-cations present. nih.gov

Contributions to Materials Science

The versatility of the triazole-alcohol scaffold extends into the realm of materials science, where these compounds serve as building blocks for a new generation of functional materials with tailored properties.

Development of Functional Polymers and Hybrid Nanocomposites

Analogs of this compound can be incorporated into polymer chains to create functional polymers with unique characteristics. The triazole ring can impart desirable properties such as thermal stability, while the terminal alcohol group provides a site for further functionalization or cross-linking. The "click chemistry" approach is instrumental in the synthesis of these polymers, allowing for the creation of well-defined structures, including sequence-defined oligomers and polymers. rsc.org

Hyperbranched 1,2,3-triazole-alkoxysiloxane functional polymers have been synthesized and used to stabilize ultra-small silver nanoparticles. rsc.org These hybrid materials can be covalently cross-linked onto surfaces to create functional nanocomposite coatings with potential applications in heterogeneous catalysis and antibacterial materials. rsc.org Similarly, water-soluble functional polymer nanocomposites containing silver nanoparticles have been prepared in a matrix of 1-vinyl-1,2,4-triazole (B1205247) copolymers, where the triazole units play a role in the stabilization of the nanoparticles. researchgate.net

Application in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices

The electronic properties of the 1,2,3-triazole ring make it a valuable component in materials for organic electronics. Triazole derivatives have been widely investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. google.comresearchgate.net

In the context of OLEDs, triazole-containing compounds can function as electron-transporting materials or as hosts for phosphorescent emitters. researchgate.net The high triplet energy of some triazole derivatives makes them suitable for hosting blue phosphorescent emitters, which is a critical challenge in the development of full-color displays and lighting. snu.ac.kr The modular synthesis enabled by click chemistry allows for the fine-tuning of the electronic and photophysical properties of these materials by systematically varying the donor and acceptor groups attached to the triazole core. researchgate.netyoutube.com

In the realm of photovoltaics, conjugated polymers incorporating triazole units have been developed for use in bulk heterojunction solar cells. sioc-journal.cnacs.org The electron-deficient nature of the triazole can be leveraged to create donor-acceptor copolymers with tailored band gaps for efficient light harvesting. sioc-journal.cn By tuning the comonomer unit, the optical and electrochemical properties of the resulting polymers can be controlled, leading to improved device performance. researchgate.net For instance, the incorporation of a pyridyl triazole derivative as an exciton (B1674681) blocking layer in organic solar cells has been shown to enhance the incident photon-to-current conversion efficiency. nii.ac.jp

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-acetylglucosamine |

| l-Valine |

| Calix sioc-journal.cndiquinone |

| Dipyrrolyldiketone boron complex |

| 1-vinyl-1,2,4-triazole |

Fabrication of Functional Coatings and Modified Surfaces

The unique properties of the 1,2,3-triazole ring are increasingly exploited in the development of high-performance functional coatings and for the modification of various surfaces. rsc.org Molecules containing this heterocycle are noted for their strong antimicrobial and antifouling characteristics. rsc.org The same "click" chemistry used to synthesize these molecules provides a powerful method for grafting them onto surfaces, including inorganic materials like metal oxide nanoparticles, to create advanced hybrid materials. rsc.org

The structure of this compound analogs is ideally suited for surface modification. The triazole ring can act as a strong coordinating agent or a hydrogen bond donor/acceptor, while the terminal hydroxyl group can be used for covalent attachment to surfaces or for subsequent chemical transformations. This dual functionality allows for the creation of self-assembled monolayers (SAMs) on substrates like gold. For instance, thiol-terminated analogs can bind to a gold surface, presenting the triazole and alcohol functionalities outwards to alter surface properties such as wettability, adhesion, or biocompatibility.

A key application in this area is the immobilization of biomolecules. Research has demonstrated the attachment of enzymes to gold surfaces through triazole formation. acs.org In a representative system, a surface is functionalized with azide (B81097) groups, and a biomolecule (like an enzyme) is modified with a reactive alkyne. The CuAAC reaction then covalently links the biomolecule to the surface via the resulting triazole ring. acs.org This method leverages the stability and biocompatibility of the triazole linker to create biosensors or biocatalytic surfaces.

| Application Area | Role of Triazole Analog | Key Features | Reference |

| Antifouling Coatings | Forms a protective layer on surfaces. | The inherent antimicrobial properties of the triazole ring prevent biofilm formation. | rsc.org |

| Anti-Corrosion Coatings | Acts as a corrosion inhibitor for metals. | The nitrogen atoms in the triazole ring can coordinate with metal surfaces, forming a passivating layer. | rsc.org |

| Biosensor Fabrication | Covalently immobilizes biomolecules (e.g., enzymes, DNA) onto a substrate. | The triazole ring is formed in situ via click chemistry, creating a stable, oriented linkage. | acs.org |

| Hybrid Nanocomposites | Functionalizes inorganic nanoparticles. | Improves dispersion and compatibility of nanoparticles in polymer matrices for high-performance materials. | rsc.org |

Role as Building Blocks in Advanced Chemical Synthesis

The 1,2,3-triazole ring is not merely a linker but a fundamental structural motif that imparts desirable properties to molecules, including chemical stability, polarity, and the ability to engage in hydrogen bonding. nih.gov This has established triazole-containing compounds like this compound as crucial building blocks in the synthesis of a wide array of functional molecules. rsc.orgresearchgate.net

The triazole nucleus serves as a reliable and versatile scaffold in medicinal chemistry and drug discovery. tandfonline.combenthamdirect.comresearchgate.net Its five-membered ring can accommodate a wide range of substituents at different positions, allowing for the systematic construction of large and diverse chemical libraries. nih.gov The triazole framework is often considered an isostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties. nih.gov

Analogs of this compound provide a template where the triazole ring acts as a central, stable core. The hexanol chain provides a lipophilic spacer and a reactive handle (the -OH group) for introducing further diversity. By varying the substituent on the other side of the triazole ring and modifying the hydroxyl group, chemists can rapidly generate novel molecular architectures. nih.gov This strategy has been used to synthesize compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govchemijournal.com The introduction of the 1,2,3-triazole fragment has been shown to significantly enhance the biological activity of natural product derivatives. nih.gov

Beyond serving as a static scaffold, this compound is an active precursor for multi-step synthesis. This compound is itself the product of a click reaction between an azide (like 6-azido-1-hexanol) and a terminal alkyne. mdpi.com Once formed, it can be elaborated into more complex structures.

The terminal hydroxyl group is a key site for derivatization. It can be:

Oxidized to an aldehyde or carboxylic acid for subsequent reactions like Wittig olefination, reductive amination, or amide coupling.

Esterified or etherified to attach other functional groups or molecular fragments.

Converted to a leaving group (e.g., a tosylate) to allow for nucleophilic substitution, introducing amines, azides, or other functionalities for further "click" reactions.

This stepwise approach allows for the controlled and modular assembly of complex molecules. For example, research has detailed the one-pot synthesis of polysubstituted 6-[(1H-1,2,3-triazol-1-yl)methyl]uracils, where a triazole-containing intermediate is a key precursor to a class of acyclic nucleosides. researchgate.net

Catalysis and Organocatalysis

The electron-rich nature of the 1,2,3-triazole ring, with its three nitrogen atoms, makes it an excellent ligand for coordinating with transition metals, leading to significant applications in catalysis. rsc.orgnottingham.ac.uk Furthermore, the triazole motif is also found in purely organic molecules that can act as catalysts.

1,2,3-Triazole-based ligands have emerged as powerful tools in transition metal catalysis. nottingham.ac.uk The nitrogen atoms of the triazole ring can act as strong sigma-donors, effectively chelating with metal centers such as copper (Cu), palladium (Pd), and iron (Fe). rsc.orgorganic-chemistry.orgresearchgate.net The electronic properties of the resulting metal complex can be fine-tuned by changing the substituents on the triazole ring, allowing for precise control over the catalyst's activity and selectivity. capes.gov.br

A notable application is in the copper-catalyzed aerobic oxidation of alcohols. Studies have employed pyridine-triazole ligands, which are structurally related to this compound analogs, to facilitate this transformation. rsc.orgrsc.org In these systems, a copper(II) source, in the presence of a pyridine-triazole ligand and a co-catalyst like TEMPO, effectively oxidizes primary alcohols to aldehydes. Research has shown that electron-rich ligands enhance catalytic activity. rsc.orgrsc.org For example, the oxidation of 1-hexanol (B41254) to its corresponding aldehyde has been achieved with high efficiency using such a system. rsc.org

| Catalyst System | Substrate | Product | Yield | Reference |

| Cu(OTf)₂ / NN'py ligand / TEMPO / Cu⁰ | Benzyl (B1604629) Alcohol | Benzaldehyde | >99% | rsc.org |

| Cu(OTf)₂ / NN'py ligand / TEMPO / Cu⁰ | 1-Hexanol | 1-Hexanal | >99% | rsc.org |

NN'py represents a specific pyridine-triazole ligand.

While triazoles are excellent ligands for metals, they are also integral to the field of organocatalysis, where small organic molecules catalyze reactions without the need for a metal center. nih.gov The synthesis of triazoles can itself be conducted under metal-free, organocatalytic conditions. For instance, the [3+2] cycloaddition between enones and azides can be catalyzed by amines like pyrrolidine (B122466) to form functionalized triazoles. nih.govsigmaaldrich.com

Furthermore, chiral triazole-containing molecules have been designed to act as organocatalysts for asymmetric transformations. bham.ac.uk The defined three-dimensional structure and hydrogen-bonding capabilities of the triazole ring can create a chiral environment around the catalytic site, enabling the selective formation of one enantiomer of a product over the other. Research into atropisomeric biheteroaromatic scaffolds, which include triazole rings, is an active area aimed at developing new, highly selective organocatalysts. bham.ac.uk

Mechanistic Insights and Theoretical Investigations of 6 1,2,3 Triazol 1 Yl 1 Hexanol Systems

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to model and predict the behavior of molecular systems at an atomic level. For 6-(1,2,3-triazol-1-yl)-1-hexanol, these methods can illuminate the intricacies of its synthesis and intermolecular interactions, providing details that are often difficult to capture through experimentation alone.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating electronic structures and reaction mechanisms. researchgate.net The most common synthesis of 1,4-disubstituted 1,2,3-triazoles like this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient click reaction. jetir.orgnih.govnih.gov DFT calculations are instrumental in mapping the potential energy surface of this reaction, identifying transition states, and determining the activation energies for each step. rsc.orgresearchgate.netmdpi.com

The generally accepted mechanism involves the formation of a copper(I) acetylide from a terminal alkyne (hex-5-yn-1-ol) and a copper(I) catalyst. This intermediate then reacts with an azide (B81097) (an azido-functionalized precursor) in a cyclization step to form the triazole ring. mdpi.combeilstein-journals.org DFT studies have shown that the presence of the copper catalyst dramatically lowers the activation barrier compared to the uncatalyzed Huisgen cycloaddition, which typically requires high temperatures and results in a mixture of 1,4 and 1,5-regioisomers. jetir.orgnih.gov The calculated activation energy for the rate-determining step of similar cycloadditions can be around +23.4 kcal/mol for catalyst-free reactions, a barrier that is significantly lowered by catalysts. acs.org

DFT calculations can model the entire catalytic cycle, providing Gibbs free energy (ΔG) values for intermediates and transition states. This allows for a quantitative understanding of the reaction's feasibility and regioselectivity. For instance, the preference for the 1,4-isomer in CuAAC is explained by the lower energy of the transition state leading to this product compared to the 1,5-isomer pathway. nih.gov

Table 1: Hypothetical DFT-Calculated Energetic Profile for a CuAAC Reaction Pathway This table presents illustrative energy values for key steps in a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, calculated at a common level of theory like B3LYP/6-31G(d).

| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| 1 | Reactants (Alkyne + Azide + Cu(I) catalyst) | 0.0 |

| 2 | Copper-Acetylide Intermediate Formation | -5.2 |

| 3 | Azide Coordination to Copper Complex | -2.1 |

| 4 | Rate-Determining Transition State (Cyclization) | +14.5 |

| 5 | Six-membered Cupracycle Intermediate | -18.7 |

| 6 | Protonolysis Transition State | +8.3 |

| 7 | Product (Triazole) + Regenerated Catalyst | -35.8 |

Natural Bond Orbital (NBO) Analysis for Electronic Structure Elucidation

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and the nature of chemical bonds within a molecule. nih.gov For this compound, NBO analysis provides deep insights into the electronic character of the triazole ring and its influence on the hexanol substituent. The 1,2,3-triazole ring is known for its large dipole moment and its nitrogen atoms act as hydrogen bond acceptors, while the C5-H bond can act as a weak hydrogen bond donor. researchgate.net

NBO calculations can quantify the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. These donor-acceptor interactions, represented by stabilization energies (E(2)), reveal key electronic features. For example, a significant interaction would be the delocalization of the lone pair (LP) of a nitrogen atom into an adjacent antibonding orbital (e.g., LP(N) -> π*(C=N)). These interactions contribute to the aromaticity and stability of the triazole ring. nih.gov Furthermore, NBO analysis can reveal weaker interactions, such as intramolecular hydrogen bonds between the triazole nitrogen atoms and the hydroxyl proton of the hexanol chain, which can influence the molecule's preferred conformation.

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table illustrates typical NBO analysis results for a 1,4-disubstituted 1,2,3-triazole system, showing key orbital interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N2 | π* (N1-C5) | 18.5 | π-conjugation within ring |

| LP (1) N3 | π* (N1-N2) | 25.1 | π-conjugation within ring |

| σ (C4-C5) | σ* (N3-C4) | 4.8 | Ring strain / hyperconjugation |

| σ (Cα-H) | σ* (N1-Cβ) | 2.1 | Hyperconjugation (substituent) |

| LP (1) O (hydroxyl) | σ* (C-H) (chain) | 1.5 | Intramolecular H-bond precursor |

Molecular Dynamics (MD) Simulations for Supramolecular Self-Assembly

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a virtual microscope to observe complex processes like self-assembly. frontiersin.orgajchem-a.comyoutube.com The amphiphilic nature of this compound, with its polar triazole-alcohol head and nonpolar hydrocarbon tail, makes it a candidate for forming supramolecular structures such as micelles or layers in solution. rsc.orgnih.govresearchgate.net

MD simulations can predict how multiple molecules of this compound would behave in a solvent like water. tandfonline.com The simulations track the trajectories of each molecule, governed by a force field that defines the potential energy of the system. pensoft.net Over nanoseconds or microseconds of simulation time, one can observe spontaneous aggregation. nih.govresearchgate.net These simulations can reveal the critical micelle concentration, the morphology of the aggregates (e.g., spherical or cylindrical micelles), and the orientation of the molecules within them. nih.gov The triazole rings may engage in π-π stacking and dipole-dipole interactions, while the hydroxyl groups and triazole nitrogens form a network of hydrogen bonds, collectively driving the self-assembly process. rsc.org

Experimental Mechanistic Studies

While computational methods provide theoretical frameworks, experimental studies are crucial for validating these models and observing real-world chemical behavior. Spectroscopic and kinetic analyses are primary methods for elucidating reaction mechanisms and identifying transient species.

Spectroscopic Techniques for Structural and Reaction Intermediate Elucidation (e.g., NMR, IR)

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for identifying functional groups and determining the precise structure of molecules like this compound. derpharmachemica.comnih.govresearchgate.net During its synthesis, these techniques can be used to monitor the reaction's progress by observing the disappearance of reactant signals (e.g., the alkyne C≡C-H stretch in IR, ~3300 cm⁻¹) and the appearance of product signals.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The broad O-H stretch of the alcohol group would appear around 3400-3200 cm⁻¹. The C-H stretches of the hexyl chain would be just below 3000 cm⁻¹. The triazole ring itself has characteristic vibrations, including C=N and N=N stretching modes in the 1600-1400 cm⁻¹ region and a distinctive C-H bending for the triazole proton around 1050-1150 cm⁻¹.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. mdpi.comnih.gov The most characteristic signal in the ¹H NMR spectrum is the singlet for the C5 proton of the 1,4-disubstituted triazole ring, which typically appears between 7.5 and 8.5 ppm. mdpi.comresearchgate.net The ¹³C NMR spectrum is equally informative, with the C4 and C5 carbons of the triazole ring appearing at approximately 140-148 ppm and 122-127 ppm, respectively. mdpi.comresearchgate.net These distinct chemical shifts allow for unambiguous confirmation of the 1,4-disubstitution pattern and can be used to identify reaction intermediates that may accumulate in the reaction mixture. rsc.org

Table 3: Characteristic NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ Expected values based on data for structurally similar 1,4-disubstituted 1,2,3-triazoles and hexanol derivatives.

| ¹H NMR | Assignment | δ (ppm) | ¹³C NMR | Assignment | δ (ppm) |

|---|---|---|---|---|---|

| H-5 (Triazole) | Singlet | ~7.7 | C-4 (Triazole) | Quaternary | ~145 |

| H-1' (CH₂-N) | Triplet | ~4.4 | C-5 (Triazole) | CH | ~123 |

| H-6 (CH₂-OH) | Triplet | ~3.6 | C-1' (CH₂-N) | CH₂ | ~50 |

| OH | Broad Singlet | Variable | C-6 (CH₂-OH) | CH₂ | ~62 |

| H-2', H-2 to H-5 | Multiplets | ~1.9, ~1.3 | C-2' to C-5, C-2 to C-5 | CH₂ | ~32, ~30, ~26, ~25 |

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful experimental technique for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the structure of transition states. rsc.org A KIE is observed when replacing an atom with one of its heavier isotopes alters the rate of a chemical reaction. nih.govajchem-a.com This effect arises primarily from the difference in zero-point vibrational energies between the light and heavy isotopologues; the bond to the heavier isotope is stronger and requires more energy to break. frontiersin.org

For the synthesis of this compound via CuAAC, KIE studies could provide definitive evidence for the mechanism. For example, by synthesizing the alkyne precursor (hex-5-yn-1-ol) with a deuterium (B1214612) at the terminal alkyne position (C≡C-D) and comparing its reaction rate to the normal protio-alkyne (C≡C-H), one could probe the C-H bond breaking/formation steps. If a significant primary KIE (kH/kD > 1) is observed, it would suggest that the cleavage of this C-H bond is part of the rate-determining step, which is often debated in CuAAC mechanisms. frontiersin.org Similarly, using heavy-atom isotopes like ¹³C, ¹⁵N, or ¹⁸O at various positions could elucidate changes in bonding at those atoms during the key cyclization step, providing a detailed picture of the transition state geometry. rsc.org The synergy between experimentally measured KIEs and computationally predicted values offers a robust method for validating proposed reaction mechanisms. rsc.org

Control Reactions and Intermediate Isolation in the Synthesis of this compound

The formation of this compound is typically achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction involves the coupling of 6-azidohexan-1-ol (B182203) with a suitable terminal alkyne, most commonly acetylene (B1199291) or a synthetic equivalent, in the presence of a copper(I) catalyst. To elucidate the precise mechanism and the roles of various components in this system, a series of control reactions and attempts to isolate key reaction intermediates are crucial. These investigations provide a foundational understanding of the catalytic cycle.

Control Reactions

Control experiments are fundamental to confirming the catalytic nature of the copper species and the necessity of the reaction conditions for the efficient synthesis of this compound. These experiments systematically omit or alter key components of the standard reaction mixture to observe the impact on product formation.

A critical control experiment is the combination of 6-azidohexan-1-ol and an alkyne in the absence of the copper catalyst. Under typical CuAAC reaction conditions (e.g., room temperature in a solvent mixture like t-butanol/water), the formation of the 1,2,3-triazole product is negligible. This outcome confirms that the thermal Huisgen 1,3-dipolar cycloaddition is extremely slow at ambient temperatures and that the copper(I) catalyst is essential for the observed rapid and high-yielding conversion. researchgate.net

Further control studies involve modifying the catalytic system. For instance, the reaction can be performed with different copper sources and ligands to assess their efficacy. The choice of ligand, in particular, can significantly influence the reaction rate and the stability of the catalytically active copper(I) species, preventing disproportionation or oxidation. nih.gov The use of a well-defined copper(I) complex, such as [Cu(PPh₃)₃Br], can be compared against systems where the active Cu(I) is generated in situ from a copper(II) salt like CuSO₄·5H₂O and a reducing agent, typically sodium ascorbate (B8700270). mdpi.com

The following table summarizes typical control reactions and their expected outcomes for the synthesis of this compound from 6-azidohexan-1-ol and an alkyne.

| Entry | Alkyne | Azide | Catalyst System | Expected Outcome | Rationale |

| 1 | Acetylene | 6-Azidohexan-1-ol | CuSO₄/Sodium Ascorbate | High yield of product | Standard CuAAC conditions. |

| 2 | Acetylene | 6-Azidohexan-1-ol | None | No or trace product | Demonstrates the necessity of the copper catalyst. researchgate.net |

| 3 | Acetylene | 6-Azidohexan-1-ol | CuSO₄ (no ascorbate) | Low to no product | Shows the need for a reducing agent to form/maintain Cu(I). |

| 4 | Acetylene | 6-Azidohexan-1-ol | CuI | High yield of product | Demonstrates that a direct Cu(I) source is effective. |

| 5 | Phenylacetylene | Benzyl (B1604629) Azide | Various Cu(I) complexes with different ligands | Varying reaction rates | Elucidates the effect of ligands on catalytic efficiency. nih.gov |

This table is a representation based on established principles of CuAAC reactions.

Intermediate Isolation and Characterization

The currently accepted mechanism for the CuAAC reaction involves several key intermediates. While isolating these transient species is challenging due to their reactivity, studies on related systems have provided strong evidence for their existence and structure. The catalytic cycle for the formation of this compound is believed to proceed through analogous intermediates.

The primary steps and key intermediates are:

Formation of a Copper(I) Acetylide: The first step is the reaction of the terminal alkyne with the copper(I) catalyst to form a copper(I) acetylide complex. This species is considered the primary nucleophile in the catalytic cycle. In some mechanistic proposals, particularly those supported by kinetic and computational studies, a dinuclear copper acetylide is invoked as the active species. nih.gov

Coordination of the Azide: The azide, 6-azidohexan-1-ol, then coordinates to the copper acetylide complex. This brings the two reactive partners into close proximity.

Cycloaddition: A stepwise process ensues, involving the nucleophilic attack of the acetylide on the terminal nitrogen of the azide, leading to a six-membered copper-containing ring (a cuprated triazole). nih.gov

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to form a more stable five-membered copper(I) triazolide. Subsequent protonolysis, typically by abstracting a proton from a protic solvent or the alkyne substrate itself, releases the final product, this compound, and regenerates the catalytically active copper species. nih.gov

Direct spectroscopic observation and, in some cases, isolation of these intermediates have been achieved in model systems using sterically demanding substrates or specialized ligands that stabilize the transient complexes. For example, Straub and colleagues successfully isolated and characterized a copper(I) triazolide complex, providing direct evidence for this key intermediate in the "click" reaction catalytic cycle. nih.govscribd.com Similarly, Bertrand and coworkers were able to isolate and structurally characterize a bis(copper) acetylide complex and the subsequent bis(metallated) triazole complex, lending strong support to dinuclear pathways. nih.gov

Future Perspectives and Research Challenges in 6 1,2,3 Triazol 1 Yl 1 Hexanol Research

Development of More Sustainable and Efficient Synthetic Methodologies

The primary route to synthesizing 6-(1,2,3-triazol-1-yl)-1-hexanol and related structures is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." rsc.org While highly efficient, future research will focus on developing greener and more cost-effective synthetic protocols.

Key research challenges and future directions include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and potential for scalability. rsc.org Adapting the synthesis of this compound to a continuous flow process could lead to higher yields and purity while safely handling potentially hazardous intermediates like organic azides. rsc.org

One-Pot Syntheses: The development of one-pot, multi-component reactions starting from readily available precursors like primary alkyl halides, sodium azide (B81097), and terminal alkynes can streamline the synthesis process. researchgate.net This approach avoids the isolation of intermediate azide compounds, improving efficiency and safety. nih.gov

Table 1: Comparison of Synthetic Methodologies for Triazole Synthesis

| Methodology | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Conventional CuAAC | High yield, high regioselectivity, wide functional group tolerance. rsc.org | Use of organic solvents, potential copper contamination. | Development of more benign reaction media. |

| Green Solvents (e.g., Cyrene™) | Biodegradable, non-toxic, simplifies product isolation, reduces waste. nih.gov | May require optimization for specific substrates. | Broader application to diverse triazole syntheses. |

| Flow Chemistry | Enhanced safety and control, high throughput, scalable. rsc.org | Requires specialized equipment. | Optimization for the synthesis of bifunctional triazoles. |

| One-Pot Synthesis | Increased efficiency, avoids isolation of hazardous intermediates. nih.govresearchgate.net | Potential for side reactions. | Expanding the scope of substrates. |

Exploration of Novel Functional Materials and Supramolecular Architectures

The bifunctional nature of this compound—possessing a hydrogen-bonding hydroxyl group and a metal-coordinating/hydrogen-bonding triazole ring—makes it an excellent building block for novel functional materials.

Future research will likely explore its use in:

Coordination Polymers and MOFs: The triazole nitrogen atoms can coordinate with metal ions to form coordination polymers or metal-organic frameworks (MOFs). researchgate.net The terminal hydroxyl group can be post-synthetically modified or participate in directing the supramolecular structure. These materials could have applications in gas storage, catalysis, or sensing.

Liquid Crystals: The rod-like shape and amphiphilic character of the molecule suggest potential liquid crystalline behavior. By modifying the terminal hydroxyl group or introducing other functionalities, it may be possible to design novel thermotropic or lyotropic liquid crystals.

Functional Polymers: The hydroxyl group serves as a convenient handle for polymerization. It can be converted into a monomer (e.g., an acrylate (B77674) or methacrylate) and polymerized to create polymers with pendant triazole units. These polymers could function as advanced coatings, adhesives, or drug-delivery vehicles. The triazole ring can enhance thermal stability and provide sites for cross-linking or metal ion binding.

Advanced Understanding of Self-Assembly Mechanisms and Predictive Design

The amphiphilic structure of this compound, with its polar head (triazole and hydroxyl) and nonpolar alkyl tail, suggests a rich self-assembly behavior in solution. Understanding and controlling this behavior is a significant research challenge.

Key areas for future investigation include:

Characterizing Supramolecular Structures: Detailed studies using techniques like small-angle X-ray scattering (SAXS), transmission electron microscopy (TEM), and nuclear magnetic resonance (NMR) are needed to characterize the micelles, vesicles, or other aggregates formed in different solvents.

Computational Modeling: Molecular dynamics simulations can provide atomistic insights into the intermolecular forces—such as hydrogen bonding, dipole-dipole interactions, and π-π stacking involving the triazole ring—that govern the self-assembly process.

Predictive Design: A major goal is to move from serendipitous discovery to the predictive design of supramolecular architectures. By developing a deeper understanding of the structure-property relationships, researchers could rationally design molecules based on the this compound scaffold to form specific nanostructures with desired properties.

Integration into Emerging Fields of Chemical Science

The versatility of the 1,2,3-triazole moiety ensures that this compound and its derivatives could be integrated into several emerging fields.

Potential future applications include:

Bioconjugation and Chemical Biology: The "click" chemistry used to form the triazole ring is bio-orthogonal. The molecule can act as a linker to conjugate biomolecules (like proteins or DNA) to surfaces or nanoparticles. The terminal hydroxyl group provides a site for attachment, while the triazole provides stability and a defined geometry.

Drug Discovery: The 1,2,3-triazole ring is a well-established pharmacophore found in various biologically active compounds, including anticancer, antifungal, and antiviral agents. nih.govekb.egnih.gov The this compound scaffold could be a starting point for creating new libraries of compounds for high-throughput screening against various therapeutic targets. rsc.org

Chemosensors: The triazole ring can bind to specific ions or molecules, and when coupled with a signaling unit (like a fluorophore), it can act as a chemosensor. nih.gov The alkyl-hydroxyl portion of this compound could be used to tune the solubility and self-assembly of such sensors, potentially leading to new systems for environmental or biomedical diagnostics.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyrene™ |

| Copper(I) |

| Sodium azide |

| Acrylate |

Q & A

Q. What experimental strategies optimize the synthesis of 6-(1,2,3-Triazol-1-yl)-1-hexanol via copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

Methodological Answer:

-

Key Variables: Optimize catalyst loading (e.g., Cu(I) salts), solvent polarity (e.g., DMF vs. aqueous mixtures), temperature (25–80°C), and reaction time (4–24 hours) .

-

Factorial Design: Use a 2<sup>k</sup> factorial design to evaluate interactions between variables. For example:

Factor Low Level High Level Catalyst (mol%) 5 10 Temperature (°C) 25 60 Solvent H2O DMF Monitor progress via TLC or HPLC, and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the structural and purity profile of this compound?

Methodological Answer:

Q. What methodologies assess the solubility and stability of this compound in common laboratory solvents?

Methodological Answer:

- Solubility Testing: Prepare saturated solutions in solvents (e.g., water, ethanol, DMSO) at 25°C. Filter and quantify dissolved compound via gravimetric analysis or UV-Vis spectroscopy .

- Stability Studies: Store solutions under varying conditions (pH 3–10, 4–40°C) for 1–4 weeks. Monitor degradation via HPLC and track hydroxyl group oxidation using FTIR .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Combine <sup>1</sup>H/<sup>13</sup>C-NMR, HSQC, and HMBC to resolve ambiguities in triazole and hexanol moiety assignments .

- Computational Aids: Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

- Case Study: If a carbonyl impurity is suspected (e.g., from oxidation), use LC-MS to identify m/z peaks corresponding to degradation products .

Q. What advanced computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Q. How can factorial design optimize the catalytic efficiency of this compound in polymer grafting reactions?

Methodological Answer:

Q. What protocols evaluate the biological activity of this compound derivatives against bacterial biofilms?

Methodological Answer:

Q. How do researchers analyze thermal degradation pathways of this compound using coupled thermogravimetric-FTIR (TGA-FTIR)?

Methodological Answer:

- TGA Parameters: Heat samples at 10°C/min under nitrogen. Identify mass loss events (e.g., triazole decomposition at 200–300°C) .

- Gas-Phase FTIR: Detect volatile degradation products (e.g., CO2 at 2349 cm<sup>−1</sup>, NH3 at 966 cm<sup>−1</sup>) .

Data Contradiction and Validation

Q. How to reconcile discrepancies between theoretical and experimental partition coefficients (logP) for this compound?

Methodological Answer:

Q. What statistical methods validate reproducibility in multi-lab studies of this compound synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.